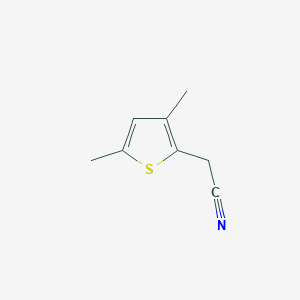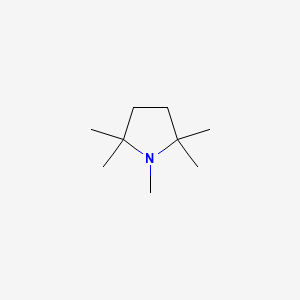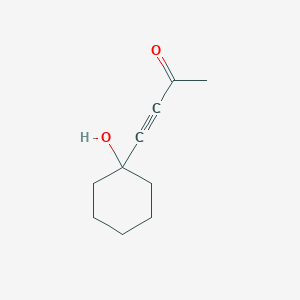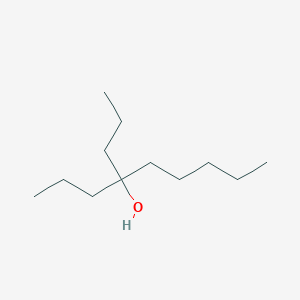![molecular formula C22H37NO B14729430 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol CAS No. 6641-22-1](/img/structure/B14729430.png)
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is an organic compound known for its sterically hindered phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and cyclohexylamine.
Mannich Reaction: The key step involves a Mannich reaction, where 2,6-di-tert-butylphenol reacts with formaldehyde and cyclohexylamine to form the desired product. The reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The tert-butyl groups and the cyclohexylamino moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino alcohols and other reduced forms.
Substitution: Halogenated phenols and substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol involves its interaction with molecular targets such as enzymes and free radicals. The phenolic group can donate hydrogen atoms to neutralize free radicals, while the amino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another hindered phenolic compound with applications in stabilizing lubricants and oils.
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: A related compound with antioxidant properties.
Uniqueness
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is unique due to the presence of the cyclohexylamino moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6641-22-1 |
|---|---|
Fórmula molecular |
C22H37NO |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol |
InChI |
InChI=1S/C22H37NO/c1-15-17(14-23-16-11-9-8-10-12-16)20(24)19(22(5,6)7)13-18(15)21(2,3)4/h13,16,23-24H,8-12,14H2,1-7H3 |
Clave InChI |
BTNFUQQIIWPARS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)CNC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-lambda~5~-phosphane](/img/structure/B14729354.png)
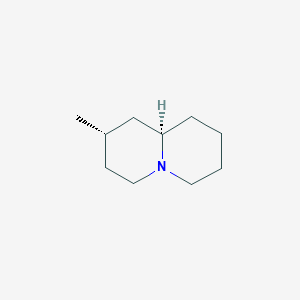
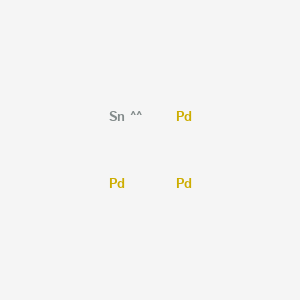
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


